molecular formula C11H14BF3O3 B2831704 2-Butoxy-4-(trifluoromethyl)phenylboronic acid CAS No. 2096335-15-6

2-Butoxy-4-(trifluoromethyl)phenylboronic acid

Cat. No.: B2831704
CAS No.: 2096335-15-6
M. Wt: 262.04
InChI Key: ANPGTROEWQTIHP-UHFFFAOYSA-N
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Description

2-Butoxy-4-(trifluoromethyl)phenylboronic acid is an organoboron compound with the molecular formula C11H14BF3O3 It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a butoxy group and a trifluoromethyl group

Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura coupling reactions , which suggests that its targets could be various organic compounds that participate in these reactions.

Mode of Action

In the context of Suzuki-Miyaura coupling, 2-Butoxy-4-(trifluoromethyl)phenylboronic acid acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, a palladium catalyst forms a bond with an electrophilic organic group. In the transmetalation step, the organoboron compound (like our boronic acid) transfers its organic group to the palladium .

Biochemical Pathways

The suzuki-miyaura coupling reaction, in which this compound participates, is widely used in organic synthesis to form carbon-carbon bonds . This suggests that the compound could influence a variety of biochemical pathways depending on the specific reactants and conditions of the reaction.

Result of Action

The molecular and cellular effects of this compound are likely to be highly context-dependent, given its role in the Suzuki-Miyaura coupling reaction . The outcome of this reaction is the formation of a new carbon-carbon bond, which can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires a palladium catalyst and a base . The choice of these reaction components, as well as factors like temperature and solvent, can significantly affect the reaction outcome .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxy-4-(trifluoromethyl)phenylboronic acid typically involves the reaction of 2-butoxy-4-(trifluoromethyl)phenylboronic ester with a suitable hydrolyzing agent. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes to facilitate the hydrolysis process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrolysis reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-4-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Oxidizing agents: Hydrogen peroxide, sodium perborate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium complexes, copper salts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield boronic esters, while reduction reactions can produce borane derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butoxy-4-(trifluoromethyl)phenylboronic acid is unique due to the presence of both the butoxy and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it particularly useful in specific chemical reactions and applications where other boronic acids may not be as effective .

Properties

IUPAC Name

[2-butoxy-4-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BF3O3/c1-2-3-6-18-10-7-8(11(13,14)15)4-5-9(10)12(16)17/h4-5,7,16-17H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPGTROEWQTIHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(F)(F)F)OCCCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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